molecular formula C32H28N4O7 B11557599 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate

Cat. No.: B11557599
M. Wt: 580.6 g/mol
InChI Key: BFPLNSGFZUBVNE-QXUDOOCXSA-N
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Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrobenzoate group, an ethoxyphenyl group, and a diphenylacetamido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethoxyphenyl 4-nitrobenzoate with 2,2-diphenylacetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the ethoxy group can result in various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate
  • 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-propoxyphenyl 4-nitrobenzoate

Uniqueness

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ethoxy group, in particular, may influence its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C32H28N4O7

Molecular Weight

580.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C32H28N4O7/c1-2-42-28-19-22(13-18-27(28)43-32(39)25-14-16-26(17-15-25)36(40)41)20-34-35-29(37)21-33-31(38)30(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,30H,2,21H2,1H3,(H,33,38)(H,35,37)/b34-20+

InChI Key

BFPLNSGFZUBVNE-QXUDOOCXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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